molecular formula C11H13N3O2S B12248275 3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole

3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole

Cat. No.: B12248275
M. Wt: 251.31 g/mol
InChI Key: LMTTWQILFBAKSV-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole is a heterocyclic compound that contains both pyrazole and thiophene rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole typically involves the condensation of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with a nitro-substituted thiophene derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the thiophene ring could introduce various functional groups.

Scientific Research Applications

3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can also participate in binding interactions with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Lacks the nitro and thiophene groups, resulting in different chemical and biological properties.

    2-nitrothiophene: Contains the nitro and thiophene groups but lacks the pyrazole ring.

    1-(thiophen-3-yl)ethylamine: Contains the thiophene and ethylamine groups but lacks the pyrazole ring.

Uniqueness

3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole is unique due to the combination of the pyrazole and thiophene rings with a nitro group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

3,5-dimethyl-1-(2-nitro-1-thiophen-3-ylethyl)pyrazole

InChI

InChI=1S/C11H13N3O2S/c1-8-5-9(2)14(12-8)11(6-13(15)16)10-3-4-17-7-10/h3-5,7,11H,6H2,1-2H3

InChI Key

LMTTWQILFBAKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CSC=C2)C

Origin of Product

United States

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